Ifetroban

Platelet aggregation TP receptor pharmacology Thrombosis research

Accelerate your TP receptor research with Ifetroban, uniquely characterized across rodent, canine, primate, and human pharmacokinetic datasets. Its pure competitive antagonism eliminates confounding partial agonist artifacts seen with daltroban. Validated efficacy: 56% infarct reduction in cardiac ischemia-reperfusion, 78-83% metastasis suppression in TNBC models. ≥98% HPLC purity. Secure competitive pricing for mg to gram quantities.

Molecular Formula C25H32N2O5
Molecular Weight 440.5 g/mol
CAS No. 143443-90-7
Cat. No. B1674419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIfetroban
CAS143443-90-7
SynonymsIfetroban;  BMS 180291-02;  BMS-180291;  BMS180291;  Ifetroban [USAN:INN].
Molecular FormulaC25H32N2O5
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
InChIInChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1
InChIKeyBBPRUNPUJIUXSE-DXKRWKNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ifetroban (CAS 143443-90-7) for Preclinical Research Procurement: A Potent, Orally Bioavailable Thromboxane-Prostanoid Receptor Antagonist


Ifetroban (CAS 143443-90-7, also designated as BMS-180291) is an orally bioavailable, small-molecule antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptor, collectively termed the thromboxane-prostanoid (TP) receptor [1]. It functions by selectively binding to TP receptors on platelets, vascular smooth muscle, and other cell types, thereby disrupting downstream signaling cascades that mediate platelet activation, aggregation, thrombosis, and vasoconstriction [2]. Preclinically, ifetroban has demonstrated antiplatelet, antithrombotic, cardioprotective, and anti-metastatic activities without directly affecting tumor cell proliferation [3]. The compound has advanced to Phase II clinical evaluation for multiple indications including aspirin-exacerbated respiratory disease (AERD), systemic sclerosis, and idiopathic pulmonary fibrosis, underscoring its translational relevance as a research tool [4]. As a member of the TP receptor antagonist class, ifetroban is commercially available from multiple vendors for laboratory use, typically as the sodium salt (CAS 156715-37-6) with purity specifications exceeding 98% by HPLC .

Ifetroban Procurement Rationale: Why In-Class TP Receptor Antagonist Interchangeability is Not Supported by Evidence


The class of TP receptor antagonists encompasses structurally diverse compounds—including sulotroban, daltroban, SQ 29,548, seratrodast, and ramatroban—that exhibit wide variation in receptor binding kinetics, oral bioavailability, in vivo half-life, and species-specific pharmacology [1]. Critically, potency differences alone cannot predict functional outcomes; for example, daltroban (BM-13505) demonstrates partial agonist activity at TP receptors in certain vascular preparations, a pharmacological property absent in ifetroban and capable of producing confounding experimental results [2]. Furthermore, among antagonists studied across multiple assays and species, ifetroban has been characterized in a uniquely comprehensive pharmacokinetic and pharmacodynamic dataset spanning rodents, canines, non-human primates, and humans, providing cross-species translation benchmarks unavailable for older comparators such as sulotroban or daltroban [3]. The quantitative evidence below establishes that ifetroban's specific combination of receptor affinity, functional potency, oral bioavailability, in vivo half-life, and preclinical efficacy across divergent disease models is not uniformly recapitulated by any single alternative TP receptor antagonist, precluding straightforward substitution in experimental protocols where these parameters are material to study outcomes [4].

Quantitative Differentiation Evidence for Ifetroban Procurement: Head-to-Head and Cross-Study Comparator Data


Ifetroban Functional Platelet Aggregation IC50 Values Are Up to 11-Fold More Potent Than Daltroban and 93-Fold More Potent Than Sulotroban

In functional assays of human platelet aggregation induced by the TP receptor agonist U-46619, ifetroban exhibits substantially greater potency than two structurally distinct TP receptor antagonists, daltroban and sulotroban. Direct cross-study comparison reveals that ifetroban inhibits U-46619-induced human platelet aggregation with an IC50 of 21-30 nM, whereas daltroban requires an IC50 of 77 nM and sulotroban exhibits an inhibition constant (Ki) of 650 nM in receptor binding assays [1][2]. This represents an approximately 3.7-fold potency advantage over daltroban and a 21- to 93-fold advantage over sulotroban depending on the assay endpoint selected. The potency hierarchy (ifetroban > daltroban > sulotroban) is consistent across multiple independent assay platforms and laboratories, supporting the conclusion that ifetroban provides superior functional blockade of TP receptor-mediated platelet activation at equivalent molar concentrations [3].

Platelet aggregation TP receptor pharmacology Thrombosis research

Ifetroban Human Terminal Elimination Half-Life of ~22 Hours Exceeds Typical TP Antagonist Duration Supporting Once-Daily In Vivo Dosing Regimens

Ifetroban demonstrates a prolonged plasma terminal elimination half-life in humans of approximately 22 hours following oral administration, based on radiolabeled disposition studies in human subjects receiving a 50 mg oral dose [1][2]. This extended half-life is consistent with ifetroban's characterization as a long-acting TP receptor antagonist and distinguishes it from shorter-acting comparators. The absolute oral bioavailability of ifetroban in humans is 48%, which, when combined with the extended half-life, supports once-daily oral dosing regimens in preclinical and clinical studies [3]. In contrast, many earlier-generation TP receptor antagonists such as sulotroban and daltroban lack comprehensive human pharmacokinetic datasets or exhibit substantially shorter effective durations of action, limiting their utility in chronic in vivo dosing paradigms [4]. Cross-species pharmacokinetic characterization reveals species-dependent half-lives of ~8 hours in rats, ~20 hours in dogs, and ~27 hours in monkeys, providing a validated translational framework for dose extrapolation across preclinical species [5].

Pharmacokinetics Oral bioavailability In vivo dosing

Ifetroban Achieves 56% Myocardial Infarct Size Reduction in Ferret Ischemia-Reperfusion Model with 98% Platelet TP Receptor Blockade

In an anesthetized ferret model of myocardial ischemia (90 minutes) followed by reperfusion (5 hours), continuous ifetroban infusion at 0.3 mg/kg/h reduced myocardial infarct size from 22% of the left ventricle in vehicle-control animals to 9%, representing a 56% relative reduction (P < 0.05) [1][2]. At this cardioprotective dose, ifetroban produced 98% blockade of platelet TP receptors measured as inhibition of ex vivo platelet shape change responses to U-46,619 [3]. Notably, cardioprotection was preserved even when ifetroban treatment initiation was delayed until 5 minutes after reperfusion onset, achieving a 45% infarct size reduction in delayed-treatment cohorts [4]. In a separate study across both ferrets and dogs, ifetroban significantly decreased infarct extent to 39 ± 5% of the area at risk compared with 64 ± 5% in vehicle-treated dogs, and to 15 ± 2% of the left ventricle compared with 22 ± 2% in vehicle-treated ferrets [5]. The protective effect occurred without alterations in collateral blood flow or peripheral hemodynamics, indicating a direct cardioprotective mechanism independent of hemodynamic modulation [6].

Myocardial ischemia Cardioprotection Reperfusion injury

Ifetroban Reduces Spontaneous Lung Metastasis Incidence by 70-78% in Orthotopic Breast Cancer Models Without Affecting Primary Tumor Growth

In preclinical models of cancer metastasis, ifetroban demonstrates robust anti-metastatic activity without direct anti-proliferative effects on tumor cells, a differentiation from cytotoxic agents and a distinction from certain TP antagonists that may exhibit different selectivity profiles. In murine orthotopic models of triple-negative breast cancer, ifetroban treatment decreased the percentage of mice harboring MDA-MB-231 lung metastases from 90% in vehicle-treated controls to 20%, representing a 70% absolute reduction and 78% relative reduction in metastasis incidence [1]. Similarly, in A549 lung cancer models, metastasis incidence decreased from 60% to 10% [2]. Recent mechanistic studies confirm that ifetroban significantly reduces both lung and liver metastasis in multiple murine TNBC models (4T1 and MDA-MB-231) by targeting platelet-tumor cell interactions via TP receptor blockade, without reducing circulating platelet numbers [3]. Critically, ifetroban inhibits tumor cell migration without affecting cell proliferation or primary tumor growth, establishing its mechanism as specifically anti-metastatic rather than broadly cytotoxic . This metastasis-selective activity profile is not uniformly documented across all TP receptor antagonists and represents a key consideration for researchers investigating the platelet-metastasis axis.

Cancer metastasis Platelet-tumor cell interactions Triple-negative breast cancer

Ifetroban is an Orally Bioavailable TP Antagonist with 48% Human Absolute Bioavailability and Defined Cross-Species Pharmacokinetic Translation

A comprehensive disposition study using radiolabeled ifetroban ([14C]ifetroban or [3H]ifetroban) characterized the absolute oral bioavailability of ifetroban across four species following intravenous and oral administration [1]. Absolute bioavailability was determined to be 25% in rats, 35% in dogs, 23% in monkeys, and 48% in humans [2]. Oral absorption was rapid across all species, with peak plasma concentrations occurring between 5 and 20 minutes post-dose [3]. The drug was extensively distributed in tissues based on steady-state volume of distribution measurements [4]. Renal excretion was a minor elimination route in all species (3-27% urinary excretion), with the majority of the dose excreted via the feces following extensive hepatic metabolism and biliary excretion [5]. In human plasma, approximately 60% of radioactivity was accounted for by the ifetroban acylglucuronide metabolite, providing a defined metabolic profile for interpretation of pharmacokinetic-pharmacodynamic relationships [6]. This comprehensive cross-species dataset distinguishes ifetroban from earlier TP antagonists such as sulotroban and daltroban, for which comparable human bioavailability and metabolic profiling data are not publicly available in the peer-reviewed literature.

Oral bioavailability Drug disposition Cross-species scaling

Evidence-Based Research Applications for Ifetroban (CAS 143443-90-7): Where Quantitative Differentiation Drives Experimental Selection


Myocardial Ischemia-Reperfusion Injury Studies in Ferret, Canine, or Rodent Models

Investigators studying cardioprotection in acute myocardial ischemia-reperfusion models should prioritize ifetroban based on documented 56% infarct size reduction in ferrets at doses achieving 98% TP receptor blockade, with comparable efficacy demonstrated in canine models (39 ± 5% vs. 64 ± 5% of area at risk) [1]. The compound's efficacy when treatment is initiated during ischemia (75-minute mark) or even 5 minutes after reperfusion onset (45% infarct reduction) provides experimental flexibility not consistently reported for alternative TP antagonists [2]. The defined relationship between TP receptor occupancy (90-98% blockade) and cardioprotective outcome enables dose selection based on pharmacodynamic rather than empirical endpoints [3].

Platelet-Tumor Cell Interaction and Metastasis Studies in Triple-Negative Breast Cancer or Lung Cancer Xenograft Models

For metastasis research requiring a TP receptor antagonist that inhibits metastatic dissemination without affecting primary tumor proliferation, ifetroban offers validated efficacy in orthotopic MDA-MB-231 (78% relative reduction in metastasis incidence) and A549 models (83% relative reduction) [1]. Recent 2025 mechanistic data confirming TP receptor-dependent reduction in both lung and liver metastases across multiple TNBC models provides contemporary validation of this application [2]. The lack of direct anti-proliferative or cytotoxic activity distinguishes ifetroban from agents that may confound metastasis readouts through effects on primary tumor burden [3].

Human Platelet Aggregation and Thrombosis Assays Requiring High-Potency TP Receptor Antagonism

In vitro platelet aggregation assays using human platelet-rich plasma or washed platelets stimulated with arachidonate (800 μM) or the TP agonist U-46619 (10 μM) are optimally inhibited by ifetroban at low nanomolar concentrations (IC50 = 7 nM and 21-30 nM, respectively) [1]. The 3.7-fold potency advantage over daltroban and >20-fold advantage over sulotroban in functional platelet assays enables robust TP receptor blockade at lower compound concentrations, minimizing potential off-target effects in complex biological matrices [2]. The competitive antagonism profile (KB = 11 nM for U-46,619-induced platelet shape change) provides defined pharmacological parameters for quantitative pharmacology experiments [3].

Chronic Oral Dosing Studies in Rodents Requiring Sustained TP Receptor Blockade

For in vivo studies requiring prolonged, continuous TP receptor antagonism via oral administration, ifetroban's 22-hour human half-life translates to species-appropriate dosing intervals across preclinical species (~8 hours in rats, ~20 hours in dogs, ~27 hours in monkeys) [1]. The defined absolute oral bioavailability values (25% rat, 35% dog, 23% monkey) enable accurate dose calculations and exposure modeling without requiring intravenous comparator arms [2]. This comprehensive pharmacokinetic dataset supports experimental designs ranging from acute cardioprotection studies to chronic models of fibrosis or hypertension where sustained target engagement is critical for observing therapeutic effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ifetroban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.